2-[4-amino-5-(2-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(2-ethoxyphenyl)aceta mide
Description
This compound belongs to the 1,2,4-triazole-3-thioacetamide class, characterized by a triazole core substituted with a 2-fluorophenyl group at position 5, an amino group at position 4, and a thioether-linked acetamide moiety bearing a 2-ethoxyphenyl substituent. Such derivatives are synthesized via multi-step routes, often involving thiocarbohydrazide fusion with aryl carboxylic acids (e.g., 3-fluorobenzoic acid) to form the triazole intermediate, followed by alkylation or arylation reactions . The 2-fluorophenyl and 2-ethoxyphenyl groups confer distinct electronic and steric properties, influencing bioavailability and target interactions.
Properties
Molecular Formula |
C18H18FN5O2S |
|---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
2-[[4-amino-5-(2-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-ethoxyphenyl)acetamide |
InChI |
InChI=1S/C18H18FN5O2S/c1-2-26-15-10-6-5-9-14(15)21-16(25)11-27-18-23-22-17(24(18)20)12-7-3-4-8-13(12)19/h3-10H,2,11,20H2,1H3,(H,21,25) |
InChI Key |
JPPQZHJPHOWALH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-amino-5-(2-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(2-ethoxyphenyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol with 2-ethoxyphenylacetyl chloride under basic conditions to form the desired product . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[4-amino-5-(2-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(2-ethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the triazole ring or other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles like amines or thiols replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols, under basic or acidic conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various derivatives depending on the nucleophile.
Scientific Research Applications
The biological activity of 2-[4-amino-5-(2-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(2-ethoxyphenyl)acetamide is attributed to its ability to interact with various biological targets:
Antifungal Activity
The compound exhibits significant antifungal properties by inhibiting ergosterol synthesis, which is essential for fungal cell membranes. This mechanism makes it a candidate for developing antifungal agents.
Antibacterial Effects
It disrupts bacterial enzyme functions, showcasing potential as an antibacterial agent. Studies have indicated its efficacy against various bacterial strains.
Anticancer Properties
Research has shown that this compound can induce apoptosis in cancer cells through interactions with specific signaling pathways. It may act as an inhibitor of histone deacetylases (HDACs), which play a critical role in regulating gene expression related to cancer progression.
Case Studies
- Anticancer Studies : In experimental models, compounds similar to 2-[4-amino-5-(2-fluorophenyl)(1,2,4-triazol-3-ylthio)] have demonstrated significant growth inhibition in cancer cell lines such as SNB-19 and OVCAR-8, with growth inhibition percentages exceeding 80% in some cases .
- Antifungal Efficacy : A study reported that triazole derivatives effectively inhibited fungal growth in vitro, suggesting that modifications to the triazole structure can enhance antifungal activity .
Mechanism of Action
The mechanism of action of 2-[4-amino-5-(2-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(2-ethoxyphenyl)acetamide involves its interaction with specific molecular targets. The triazole ring and fluorophenyl group are key functional groups that enable the compound to bind to enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Melting Points: Fluorine-containing analogs (e.g., 9e, 220.1°C) exhibit higher melting points than non-fluorinated derivatives (e.g., 9d, 206.0°C), likely due to enhanced intermolecular interactions (e.g., dipole-dipole, π-stacking) .
Anti-Inflammatory Activity
- Fluorophenyl Analogs : Compounds like 9e (N-(4-fluorophenyl)-...) demonstrated anti-inflammatory effects in exudative models at 10 mg/kg, comparable to diclofenac (8 mg/kg) .
- Pyridinyl Derivatives : AS111’s 2-pyridyl group enhances activity, suggesting heteroaryl substituents improve target engagement (e.g., COX-2 inhibition) .
Metabolic Stability and Toxicity
- Trifluoromethyl Groups : Derivatives with CF₃ (e.g., ) may exhibit prolonged half-lives due to metabolic resistance but risk higher lipophilicity (logP) .
- Ethoxy Groups : The 2-ethoxyphenyl in the target compound likely balances solubility and membrane permeability, as ethoxy groups are less metabolically labile than methoxy .
Structure-Activity Relationships (SAR)
- Triazole Position 5 : Aryl groups (e.g., 2-fluorophenyl, 3-ethoxyphenyl) enhance anti-inflammatory activity compared to alkyl substituents (e.g., ethyl in ) .
- Acetamide Aryl Group : Electron-withdrawing substituents (e.g., 4-fluorophenyl in 9e) improve activity over electron-donating groups (e.g., 3-methylphenyl in AS111) .
- Thioether Linkage : Critical for maintaining conformational flexibility and binding affinity; replacement with sulfonyl or methylene groups reduces potency .
Biological Activity
The compound 2-[4-amino-5-(2-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(2-ethoxyphenyl)acetamide is a synthetic organic molecule notable for its diverse biological activities, particularly in the fields of antifungal, antibacterial, and anticancer research. The unique structural features of this compound, including a triazole ring and various aromatic substituents, contribute to its pharmacological potential.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 387.4 g/mol. The presence of a triazole ring is critical for its biological activity, as it is known to interact with various biological targets.
| Property | Details |
|---|---|
| Molecular Formula | C₁₉H₂₀FN₅OS |
| Molecular Weight | 387.4 g/mol |
| Functional Groups | Triazole, Acetamide, Thioether |
Antifungal Activity
The triazole moiety in this compound has been associated with antifungal properties by inhibiting ergosterol synthesis, a critical component of fungal cell membranes. This mechanism is similar to that of established antifungal agents like fluconazole. Preliminary studies suggest that compounds with similar structures exhibit significant antifungal activity against various fungal strains.
Antibacterial Activity
Research indicates that the compound may also possess antibacterial properties. The interaction with bacterial enzymes can disrupt normal cellular functions, leading to cell death. This activity has been noted in various studies involving structurally related compounds that target bacterial cell wall synthesis.
Anticancer Activity
The anticancer potential of 2-[4-amino-5-(2-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(2-ethoxyphenyl)acetamide has been evaluated through structure-activity relationship (SAR) studies. These studies indicate that modifications to the phenyl groups can enhance cytotoxicity against cancer cell lines. For instance, the incorporation of electron-withdrawing groups has been shown to increase potency against specific tumor types.
Research Findings and Case Studies
- In Vitro Studies : In vitro assays have demonstrated that derivatives of triazole compounds exhibit varying degrees of cytotoxicity against human cancer cell lines. For example, one study reported IC50 values in the low micromolar range for similar triazole derivatives against breast and lung cancer cell lines .
- Mechanism of Action : The mechanism by which this compound induces apoptosis in cancer cells involves the modulation of signaling pathways related to cell survival and proliferation. It is hypothesized that the compound may activate caspase pathways leading to programmed cell death .
- Comparative Studies : Comparative studies with other triazole derivatives have shown that the presence of fluorinated phenyl groups significantly influences biological activity. For instance, compounds with multiple fluorine substitutions were found to enhance potency against α-l-fucosidases by occupying the active site more effectively than non-fluorinated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
